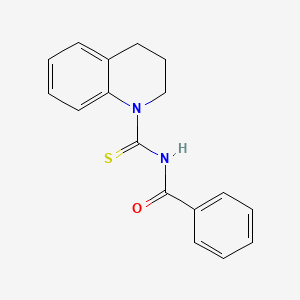
N-(1,2,3,4-四氢喹啉-1-碳硫酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WAY-119574 是一种化学化合物,其分子式为 C₁₇H₁₆N₂OS,分子量为 296.387 g/mol 。它以其在化学、生物学和医药等多个科学研究领域的应用而闻名。
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of tetrahydroquinoline exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds similar to N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide have shown promising results against Mycobacterium tuberculosis, with some derivatives displaying IC50 values as low as 1.35 μM .
| Compound | Target Pathogen | IC50 (μM) | Notes |
|---|---|---|---|
| 6a | M. tuberculosis | 1.35 | Significant activity reported |
| 6e | M. tuberculosis | 2.18 | Nontoxic to human cells |
| 13f | Sclerotinia sclerotiorum | 6.67 | Superior to existing antifungal agents |
Neuropharmacological Applications
The compound has been investigated for its neuropharmacological properties. It is part of a broader category of compounds designed to target neurodegenerative diseases and depression. In vitro studies have demonstrated that certain derivatives inhibit monoamine oxidase and cholinesterase, enzymes linked to neurodegenerative disorders . The activity of these compounds was validated through behavioral tests in animal models, indicating their potential as antidepressants.
Antiviral Properties
There is emerging evidence suggesting that N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide and its derivatives may possess antiviral properties, particularly against viruses from the herpes family. Patents have been filed detailing the synthesis of quinolinecarboxamides that exhibit antiviral activity . This positions the compound as a candidate for further exploration in antiviral drug development.
Synthesis and Structural Variations
The synthesis of N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide involves various chemical transformations that allow for structural modifications to enhance biological activity. The compound can be synthesized through methods involving thiourea derivatives and benzoyl chlorides . Structural modifications can lead to improved potency and selectivity for specific biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications at specific positions on the benzamide or tetrahydroquinoline ring can significantly influence biological activity . For example, electron-withdrawing groups on the benzene ring enhance antimicrobial potency.
准备方法
WAY-119574 的合成涉及多个步骤,包括环化、加成、脱苄基化、开环、酯化和酰胺化 。这些步骤中使用的具体反应条件和试剂对于获得具有高纯度和产率的所需产物至关重要。WAY-119574 的工业生产方法通常涉及优化这些合成路线,以确保可扩展性和成本效益。
化学反应分析
WAY-119574 会经历各种类型的化学反应,包括氧化、还原和取代 。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,WAY-119574 的氧化可能会生成亚砜或砜,而还原可能会生成硫醇或胺。
作用机制
The mechanism of action of WAY-119574 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
WAY-119574 可以根据其化学结构和性质与其他类似化合物进行比较。 一些类似的化合物包括 N-(3,4-二氢-1(2H)-喹啉基碳硫酰基)苯甲酰胺和 N-(3,4-二氢喹啉-1(2H)-基碳硫酰基)苯甲酰胺 。这些化合物与 WAY-119574 具有结构相似性,但在反应性、稳定性和具体应用方面可能有所不同。WAY-119574 的独特之处在于它独特的分子相互作用及其支持的应用范围。
生物活性
N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide has the molecular formula C17H16N2OS and a molecular weight of 296.39 g/mol. The compound features a tetrahydroquinoline moiety linked to a benzamide through a carbothioyl group. Its synthesis typically involves the reaction of 1,2,3,4-tetrahydroquinoline with appropriate isothiocyanates or thioacids to form the desired carbothioamide structure.
Synthesis Overview:
- Starting Materials: 1,2,3,4-tetrahydroquinoline and isothiocyanates.
- Reaction Conditions: Standard organic synthesis techniques under controlled temperatures.
- Characterization Techniques: NMR spectroscopy, IR spectroscopy, and elemental analysis confirm the structure.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to tetrahydroquinoline derivatives. For instance, a study demonstrated that certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides exhibited significant fungicidal activity against various fungal strains. Notably, compound 5n showed better efficacy than commercial fungicides with EC50 values of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum .
Antitumor Activity
The antiproliferative effects of derivatives similar to N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide have been evaluated against several cancer cell lines. For example:
- Cell Lines Tested: MCF-7 (breast cancer), HCT116 (colon cancer), A549 (lung cancer).
- Results: Many derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The biological mechanisms underlying the activities of these compounds are multifaceted:
- Antifungal Mechanism: Likely involves disruption of cell membrane integrity or inhibition of key metabolic pathways in fungi.
- Antitumor Mechanism: May involve induction of apoptosis in cancer cells or inhibition of proliferation through interference with cell cycle regulation.
Case Study 1: Antifungal Efficacy
In vitro assays demonstrated that N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide derivatives effectively inhibited fungal growth. The structure-activity relationship (SAR) indicated that specific substituents on the benzamide moiety significantly influenced antifungal potency.
Case Study 2: Anticancer Properties
A series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer effects. Compounds were evaluated for their ability to induce cytotoxicity in human cancer cell lines. Notably, some compounds exhibited IC50 values in the low micromolar range .
Comparative Data Table
属性
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEOHRXLPNPFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













